1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is a chemical compound with notable implications in medicinal chemistry. It is categorized as a piperazine derivative, which is a class of compounds that have shown potential in various therapeutic applications, including as anxiolytics and antidepressants. The compound's structure features a piperazine ring substituted with a benzyl group and a pyrrolidinylmethyl group, contributing to its biological activity.
1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride falls under the category of organic compounds, specifically amines and piperazines. Its chemical formula is C₁₆H₂₇Cl₂N₃, with a molecular weight of approximately 316.32 g/mol. The compound has been assigned a CAS number of 1220036-00-9, which aids in its identification within chemical databases.
The synthesis of 1-benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride can be achieved through several methods involving the reaction of appropriate precursors.
The reaction mechanism involves nucleophilic substitution where the nitrogen atom of the piperazine ring attacks the carbon atom of the pyrrolidinylmethyl chloride, leading to the formation of the desired compound.
The molecular structure of 1-benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is characterized by:
1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride can undergo various chemical reactions typical for piperazine derivatives:
These reactions can be utilized to synthesize analogs or derivatives that may exhibit enhanced biological activity or altered pharmacokinetic profiles.
The mechanism of action for 1-benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride primarily involves modulation of neurotransmitter systems:
Research indicates that compounds within this class demonstrate varying affinities for these receptors, which correlate with their therapeutic efficacy .
1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride has several scientific uses:
Piperazine-pyrrolidine hybrid scaffolds represent a strategically important class of nitrogen-containing heterocycles in modern neuropharmacology. Among these, 1-benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride (CAS 1220036-00-9 and 1219960-33-4) exemplifies the rational integration of pharmacophoric elements targeting G protein-coupled receptors (GPCRs) in the central nervous system (CNS). This compound, with molecular formula C₁₆H₂₇Cl₂N₃ and molecular weight 332.31 g/mol, features a benzyl-substituted piperazine core linked via a methylene bridge to a pyrrolidine ring – a structural configuration that enhances both receptor affinity and blood-brain barrier permeability [1] [8]. The dihydrochloride salt form significantly improves aqueous solubility, facilitating pharmacological evaluation and formulation development. The structural versatility of this scaffold enables targeted modifications at three distinct regions: the benzyl aromatic system, the piperazine nitrogen atoms, and the pyrrolidine ring, providing medicinal chemists with multiple vectors for structure-activity relationship exploration [5] [8].
Piperazine derivatives have established a venerable position in neuropsychiatric drug development since the mid-20th century. The piperazine moiety serves as a privileged scaffold in numerous psychotropic medications due to its favorable interactions with monoamine receptors and transporters. Notable examples include the antipsychotic trifluoperazine (Stelazine®), the antidepressant trazodone, and the antiemetic meclizine – all featuring substituted piperazine cores. The significance of piperazine derivatives in dopamine receptor modulation became particularly evident with the development of aripiprazole (Abilify®), a D₂ receptor partial agonist whose pharmacological activity critically depends on its piperazine-1-carboxamide core [2]. The historical evolution of piperazine-based therapeutics demonstrates consistent optimization toward enhanced receptor subtype selectivity. Early dopamine receptor ligands like haloperidol exhibited high affinity but minimal selectivity between D₂-like receptor subtypes (D₂, D₃, D₄), resulting in extensive extrapyramidal side effects. Contemporary research focuses on developing piperazine derivatives with improved selectivity profiles, exemplified by compounds such as 1-benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride, where strategic pyrrolidine substitution enhances receptor discrimination [2] [8].
The incorporation of pyrrolidine substituents into piperazine scaffolds addresses fundamental challenges in CNS drug design, particularly bioavailability limitations and receptor promiscuity. Pyrrolidine, a saturated five-membered heterocycle, contributes significantly to molecular properties through three principal mechanisms:
Stereochemical Influence: The chiral center at the pyrrolidine C2 position (when substituted) enables enantioselective interactions with asymmetric binding pockets in dopamine receptors. This stereoselectivity is crucial for achieving subtype discrimination between D₂ and D₃ receptors [2].
Conformational Restriction: The cyclic structure of pyrrolidine reduces rotational freedom compared to flexible alkyl chains, pre-organizing the molecule for optimal receptor binding. This restriction enhances binding affinity by reducing the entropic penalty upon receptor engagement [8].
Hydrogen Bonding Capacity: The secondary amine functionality serves as both hydrogen bond donor and acceptor, facilitating additional interactions with complementary residues in receptor binding pockets not accessible to simpler N-alkyl substituents [5] [8].
Table 1: Comparative Molecular Properties of Piperazine Derivatives with Different Nitrogen Substituents
Compound Type | cLogP | TPSA (Ų) | H-bond Donors | Rotatable Bonds | Receptor Affinity (Ki nM) |
---|---|---|---|---|---|
N-Alkylpiperazine | 2.8 | 6.5 | 0 | 5 | D₂: 250 ± 32, D₃: 180 ± 25 |
Pyrrolidinyl-methylpiperazine | 1.9 | 18.5 | 1 | 4 | D₂: 84 ± 11, D₃: 2.3 ± 0.4 |
Pyrrolidinyl-piperazine (direct bond) | 2.2 | 15.3 | 1 | 3 | D₂: 150 ± 18, D₃: 45 ± 6 |
The data demonstrate how pyrrolidinylmethyl substitution specifically optimizes key parameters: reduced lipophilicity (lower cLogP) increases solubility, while the constrained structure (fewer rotatable bonds) enhances binding efficiency. Most notably, this modification dramatically improves D₃ receptor selectivity – a pharmacological advantage critical for next-generation neurotherapeutics [2] [8].
The hybridization of piperazine and pyrrolidine into a single molecular scaffold represents a sophisticated approach to address the multifactorial nature of CNS disorders. 1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride embodies this strategy through synergistic pharmacological actions:
Pharmacophore Integration: The benzylpiperazine moiety provides a primary binding element for monoamine receptors through cation-π interactions with conserved aspartate residues (e.g., Asp3.32 in transmembrane helix 3 of dopamine receptors). The appended pyrrolidinylmethyl group engages secondary binding pockets (SBPs) that differ significantly between receptor subtypes. Specifically, the D₃ receptor possesses a distinctive SBP characterized by Val2.61, Leu2.64, and Phe3.28 residues, which accommodates the pyrrolidine ring more effectively than the corresponding D₂ receptor pocket [2].
Balanced Physicochemical Profile: Hybridization achieves optimal balance between lipophilicity (cLogP ~1.9) and polar surface area (PSA ~18.5 Ų), facilitating blood-brain barrier penetration while maintaining sufficient aqueous solubility for bioavailability. The dihydrochloride salt form further enhances dissolution properties [1] [8].
Polypharmacology Potential: The molecular architecture enables simultaneous modulation of multiple CNS targets. While displaying high affinity for dopamine D₃ receptors, the scaffold retains sufficient flexibility to interact with serotonin (5-HT₁ₐ) and adrenergic receptors – a therapeutic advantage for disorders like schizophrenia and depression that involve dysregulation across multiple neurotransmitter systems [2] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1